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Compound of Interest

Compound Name: 2-Furylacetone

Cat. No.: B1296154 Get Quote

An In-depth Technical Guide to 1-(2-Furyl)-2-propanone for Researchers, Scientists, and Drug

Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Furyl)-2-propanone, a furan

derivative of interest to researchers in various fields, including chemical synthesis and drug

development. The document covers its nomenclature, physicochemical properties, detailed

experimental protocols for its synthesis and analysis, and its known biological context.

Chemical Identity and Synonyms
Accurate identification of a chemical compound is fundamental for research and development.

1-(2-Furyl)-2-propanone is known by several names in the literature. A comprehensive list of its

synonyms and identifiers is provided in Table 1 to facilitate exhaustive literature searches.

Table 1: Synonyms and Chemical Identifiers for 1-(2-Furyl)-2-propanone
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Category Identifier Reference(s)

IUPAC Name 1-(furan-2-yl)propan-2-one [1]

Common Names

2-Furylacetone, Furfuryl methyl

ketone, 2-Acetonylfuran,

Methyl furfuryl ketone

[1][2]

CAS Registry Number 6975-60-6 [1]

EINECS Number 230-234-0 [2]

FEMA Number 2496 [2]

Other Synonyms

1-(2-Furanyl)-2-propanone, (2-

Furyl)-2-propanone, 1-Furyl-2-

propanone

[1]

Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of 1-(2-Furyl)-2-

propanone is critical for its application in experimental settings. Table 2 summarizes key

quantitative data for this compound.

Table 2: Physicochemical and Spectroscopic Properties of 1-(2-Furyl)-2-propanone
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Property Value Reference(s)

Molecular Formula C₇H₈O₂ [1]

Molecular Weight 124.14 g/mol [1]

Melting Point 28-30 °C [3]

Boiling Point 179-180 °C (at 760 mmHg) [3]

Density 1.074-1.080 g/cm³ (at 25 °C) [3]

Refractive Index 1.499-1.505 (at 20 °C) [3]

¹H NMR (CDCl₃, typical shifts)

δ (ppm): ~2.2 (s, 3H, -CH₃),

~3.8 (s, 2H, -CH₂-), ~6.2-7.4

(m, 3H, furan ring protons)

[4][5]

¹³C NMR (CDCl₃, typical shifts)

δ (ppm): ~29 (-CH₃), ~45 (-

CH₂-), ~107, 110, 142, 151

(furan ring carbons), ~205

(C=O)

[6][7]

Infrared (IR) Absorption (cm⁻¹)

~1715 (C=O, ketone), ~3100-

3000 (C-H, aromatic), ~2950-

2850 (C-H, aliphatic)

[8][9][10]

Mass Spectrum (m/z)
Primary fragments at 124 (M⁺),

81, 53
[11]

Experimental Protocols
Synthesis of 1-(2-Furyl)-2-propanone via Acetoacetic
Ester Condensation
This protocol describes a classical and reliable method for the laboratory-scale synthesis of 1-

(2-Furyl)-2-propanone.

Materials and Equipment:

2-Furfuryl chloride
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Ethyl acetoacetate

Sodium ethoxide

Ethanol (absolute)

Diethyl ether

Sodium hydroxide (aqueous solution, 10%)

Sulfuric acid (dilute)

Anhydrous sodium sulfate

Standard reflux and distillation glassware

Magnetic stirrer and heating mantle

Separatory funnel

Procedure:

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping

funnel, dissolve sodium ethoxide (1 equivalent) in absolute ethanol. To this solution, add

ethyl acetoacetate (1 equivalent) dropwise with stirring.

Alkylation: Add 2-furfuryl chloride (1 equivalent) dropwise to the solution of the ethyl

acetoacetate enolate. The reaction mixture is then heated to reflux for 2-3 hours to ensure

complete reaction.

Hydrolysis: After cooling to room temperature, the solvent is removed under reduced

pressure. The residue is then treated with a 10% aqueous solution of sodium hydroxide and

refluxed for 1 hour to hydrolyze the ester.

Decarboxylation: The reaction mixture is cooled in an ice bath and carefully acidified with

dilute sulfuric acid. The acidified mixture is then gently heated to facilitate decarboxylation,

which is visually monitored by the cessation of CO₂ evolution.
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Purification: The product is extracted with diethyl ether, the organic layers are combined,

washed with brine, and dried over anhydrous sodium sulfate. After solvent removal, the

crude 1-(2-Furyl)-2-propanone is purified by vacuum distillation.

Analysis by Gas Chromatography-Mass Spectrometry
(GC-MS)
GC-MS is a highly effective technique for the identification and purity assessment of 1-(2-

Furyl)-2-propanone.[11]

Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890B or equivalent

Mass Spectrometer: Agilent 5977A or equivalent

Column: HP-5ms (30 m × 0.25 mm, 0.25 μm film thickness) or similar nonpolar capillary

column

Carrier Gas: Helium at a constant flow of 1 mL/min

Injector Temperature: 250 °C

Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp at 10 °C/min to 280

°C, and hold for 5 minutes.

MS Ion Source Temperature: 230 °C

MS Quadrupole Temperature: 150 °C

Ionization Energy: 70 eV

Mass Range: m/z 40-400

Procedure:

Sample Preparation: Prepare a 1 mg/mL solution of the purified product in high-purity

dichloromethane.
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Injection: Inject 1 µL of the sample into the GC-MS system.

Data Analysis: Identify the peak corresponding to 1-(2-Furyl)-2-propanone based on its

retention time and compare the acquired mass spectrum with a reference spectrum from a

database such as NIST.

Visualization of Synthetic and Metabolic Pathways

Furfural Furfuryl Alcohol

Reduction
(e.g., NaBH₄) 2-Furfuryl Chloride

Chlorination
(e.g., SOCl₂)

Alkylated Intermediate

Alkylation
(NaOEt, EtOH)

Ethyl Acetoacetate
1-(2-Furyl)-2-propanone

Hydrolysis &
Decarboxylation

(H₃O⁺, Δ)

Click to download full resolution via product page

Caption: A plausible synthetic route to 1-(2-Furyl)-2-propanone.
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Caption: Hypothesized metabolic context of 2-furylacetone in Saccharomyces cerevisiae.

Biological Context and Relevance
1-(2-Furyl)-2-propanone has been identified as a metabolite in the yeast Saccharomyces

cerevisiae.[2] While the exact metabolic pathway leading to its formation is not yet fully

elucidated, its presence suggests a potential link to the central carbon and amino acid

metabolism of the organism. One plausible hypothesis is its formation as a byproduct of the

Ehrlich pathway, which is responsible for the synthesis of fusel alcohols from amino acids.[12]

[13] Further investigation into the enzymology and regulation of its biosynthesis could provide

valuable insights into yeast metabolism and potentially open avenues for its biotechnological

production. For drug development professionals, the furan scaffold present in 1-(2-Furyl)-2-

propanone is a common motif in a variety of biologically active molecules, warranting further

investigation into the potential pharmacological properties of this specific compound and its

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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